molecular formula C25H26ClN5O5S B11563393 N-(3-Chlorophenyl)-N-({N'-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chlorophenyl)-N-({N'-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11563393
M. Wt: 544.0 g/mol
InChI Key: XTNIBDCFAWHTLN-WPWMEQJKSA-N
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Description

N-(3-Chlorophenyl)-N-({N’-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylamino-nitrophenyl group, and a benzenesulfonamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-({N’-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 4-(diethylamino)-3-nitrobenzaldehyde and hydrazine hydrate in the presence of an acid catalyst forms the hydrazone intermediate.

    Coupling with 3-Chlorophenyl Isocyanate: The hydrazone intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the desired product.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-({N’-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-Chlorophenyl)-N-({N’-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-({N’-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-N’-benzylidenehydrazinecarboxamide: Similar structure but lacks the benzenesulfonamide group.

    N-(4-Diethylamino-3-nitrophenyl)-N’-benzylidenehydrazinecarboxamide: Similar structure but lacks the chlorophenyl group.

Uniqueness

N-(3-Chlorophenyl)-N-({N’-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to the presence of both the chlorophenyl and benzenesulfonamide groups, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C25H26ClN5O5S

Molecular Weight

544.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-[4-(diethylamino)-3-nitrophenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H26ClN5O5S/c1-3-29(4-2)23-14-13-19(15-24(23)31(33)34)17-27-28-25(32)18-30(21-10-8-9-20(26)16-21)37(35,36)22-11-6-5-7-12-22/h5-17H,3-4,18H2,1-2H3,(H,28,32)/b27-17+

InChI Key

XTNIBDCFAWHTLN-WPWMEQJKSA-N

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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